

Technical Support Center: Peroxynitrous Acid Stability at Physiological pH

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Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of **peroxynitrous acid** (ONOOH) at physiological pH.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of **peroxynitrous acid** and what does it imply for its state at physiological pH?

A1: **Peroxynitrous acid** is a weak acid with a pKa of approximately 6.8.[1][2] This means that at a physiological pH of 7.4, it exists in equilibrium with its conjugate base, the peroxynitrite anion (ONOO⁻).[3] Specifically, at pH 7.4, about 80% of the species will be in the anionic peroxynitrite form, while the remaining 20% will be the protonated **peroxynitrous acid**. [3]

Q2: How stable is **peroxynitrous acid** at physiological pH?

A2: **Peroxynitrous acid** is highly unstable at physiological pH. Its half-life is on the order of milliseconds in biological media, largely due to the presence of carbon dioxide.[4] In the absence of CO₂, the half-life of **peroxynitrous acid** (ONOOH) is about 0.90 seconds, while its conjugate base peroxynitrite (ONOO⁻) is relatively stable in alkaline solutions.[4]

Q3: What are the main decomposition pathways of **peroxynitrous acid** at physiological pH?

A3: At physiological pH, **peroxynitrous acid** has two primary decomposition pathways:

- Isomerization to Nitrate: The protonated form (ONOOH) can rearrange to form the stable nitrate anion (NO_3^-).^{[1][5]} This is considered a major detoxification pathway.^[5]
- Homolytic Cleavage: **Peroxynitrous acid** can undergo homolysis of the O-O bond to form highly reactive hydroxyl ($\bullet\text{OH}$) and nitrogen dioxide ($\bullet\text{NO}_2$) radicals.^{[1][6]} This pathway is a significant source of oxidative and nitrosative stress.

Q4: How does carbon dioxide (CO_2) affect the stability of peroxynitrite?

A4: Carbon dioxide significantly accelerates the decomposition of peroxynitrite. The peroxynitrite anion (ONOO^-) reacts rapidly with CO_2 to form a nitrosoperoxycarbonate adduct (ONOOCO_2^-).^{[5][7]} This adduct is unstable and quickly decomposes into nitrogen dioxide ($\bullet\text{NO}_2$) and carbonate ($\text{CO}_3^{\bullet-}$) radicals, which are potent oxidants.^{[6][8]} This reaction is a dominant decomposition pathway in biological systems due to the high physiological concentrations of bicarbonate/ CO_2 .^[5]

Q5: Can I store peroxynitrite solutions?

A5: Peroxynitrite is stable in alkaline solutions ($\text{pH} > 12$) and can be stored at -80°C .^[4] It is crucial to protect it from exposure to acidic or neutral pH and carbon dioxide during storage to prevent decomposition.

Troubleshooting Guide

Issue: Inconsistent results in experiments involving peroxynitrite.

- Possible Cause 1: Spontaneous Decomposition. Peroxynitrite is highly unstable at neutral or acidic pH. The stock solution may have decomposed if not handled properly.
 - Solution: Always prepare fresh dilutions of your peroxynitrite stock in an alkaline buffer (e.g., 0.1 M NaOH) immediately before use.^[1] Keep all solutions on ice to minimize thermal decomposition.
- Possible Cause 2: Reaction with Buffer Components. Buffers containing primary or secondary amines, or other nucleophilic species, can react with peroxynitrite. Phosphate buffers are generally recommended.

- Solution: Use a buffer system that is known to be non-reactive with peroxynitrite, such as a phosphate buffer.[1] Be aware that even phosphate can influence the pKa of **peroxynitrous acid**. [9]
- Possible Cause 3: Contamination with Carbon Dioxide. Atmospheric CO₂ can dissolve in your reaction solutions, leading to rapid decomposition of peroxynitrite.
 - Solution: Degas your buffers and solutions before use. If possible, conduct experiments under an inert atmosphere (e.g., argon or nitrogen).

Issue: Lower than expected yield of nitrated products (e.g., nitrotyrosine).

- Possible Cause 1: Competing Decomposition Pathways. The isomerization of **peroxynitrous acid** to nitrate is a competing reaction that does not lead to nitration.
 - Solution: Optimize reaction conditions to favor the desired nitration pathway. The presence of CO₂ can enhance the formation of nitrating species (•NO₂). [6]
- Possible Cause 2: Scavenging of Reactive Intermediates. Other molecules in your reaction mixture may be scavenging the reactive radicals (•OH, •NO₂) responsible for nitration.
 - Solution: Simplify your reaction mixture as much as possible to identify and eliminate potential scavengers.

Quantitative Data Summary

Parameter	Value	Conditions	Reference(s)
pKa (Peroxynitrous Acid)	~6.8	[1][2]	
Half-life (ONOOH)	~0.90 s	In the absence of CO ₂	[4]
Half-life (Peroxynitrite)	Milliseconds	Physiological media (pH 7.4, with CO ₂)	[4]
Isomerization Rate Constant (k)	1.2 s ⁻¹	[2]	
Molar Extinction Coefficient (ε)	1670 M ⁻¹ cm ⁻¹	at 302 nm in 0.1 M NaOH	[1]

Experimental Protocols

Protocol 1: Synthesis of Peroxynitrite

This protocol describes a common method for synthesizing a peroxynitrite stock solution.

- Materials:
 - Sodium nitrite (NaNO₂)
 - Hydrogen peroxide (H₂O₂)
 - Hydrochloric acid (HCl)
 - Sodium hydroxide (NaOH)
 - Manganese dioxide (MnO₂)
 - Ice bath
 - Stir plate and stir bar
- Procedure:

- Prepare a solution of 0.6 M NaNO_2 in deionized water.
- Prepare a solution of 0.7 M HCl and 0.6 M H_2O_2 .
- Cool both solutions in an ice bath with constant stirring.
- Slowly add the acidic H_2O_2 solution to the NaNO_2 solution while stirring vigorously.
- Almost immediately, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).
- To remove unreacted H_2O_2 , add a small amount of MnO_2 (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.
- Filter the solution under a vacuum to remove the MnO_2 .
- Divide the resulting peroxynitrite solution into small aliquots and store them at -80°C .[\[4\]](#)

Protocol 2: Quantification of Peroxynitrite Stock Solution

- Procedure:
 - Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH .
 - Measure the absorbance of the solution at 302 nm using a UV-Vis spectrophotometer.
 - Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), with a molar extinction coefficient (ϵ) of $1670 \text{ M}^{-1} \text{ cm}^{-1}$.[\[1\]](#)

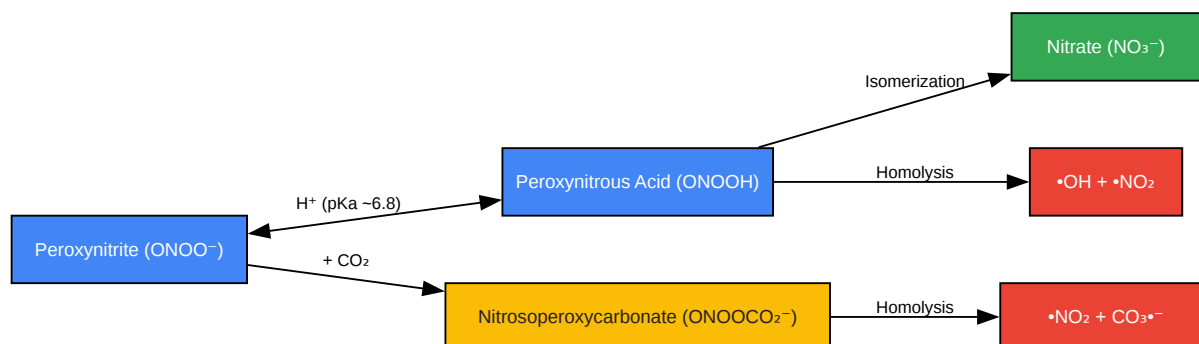
Protocol 3: Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol is for studying the kinetics of fast reactions involving peroxynitrite.

- Experimental Setup:
 - Stopped-flow spectrophotometer with a UV-Vis detector.
 - Two drive syringes.

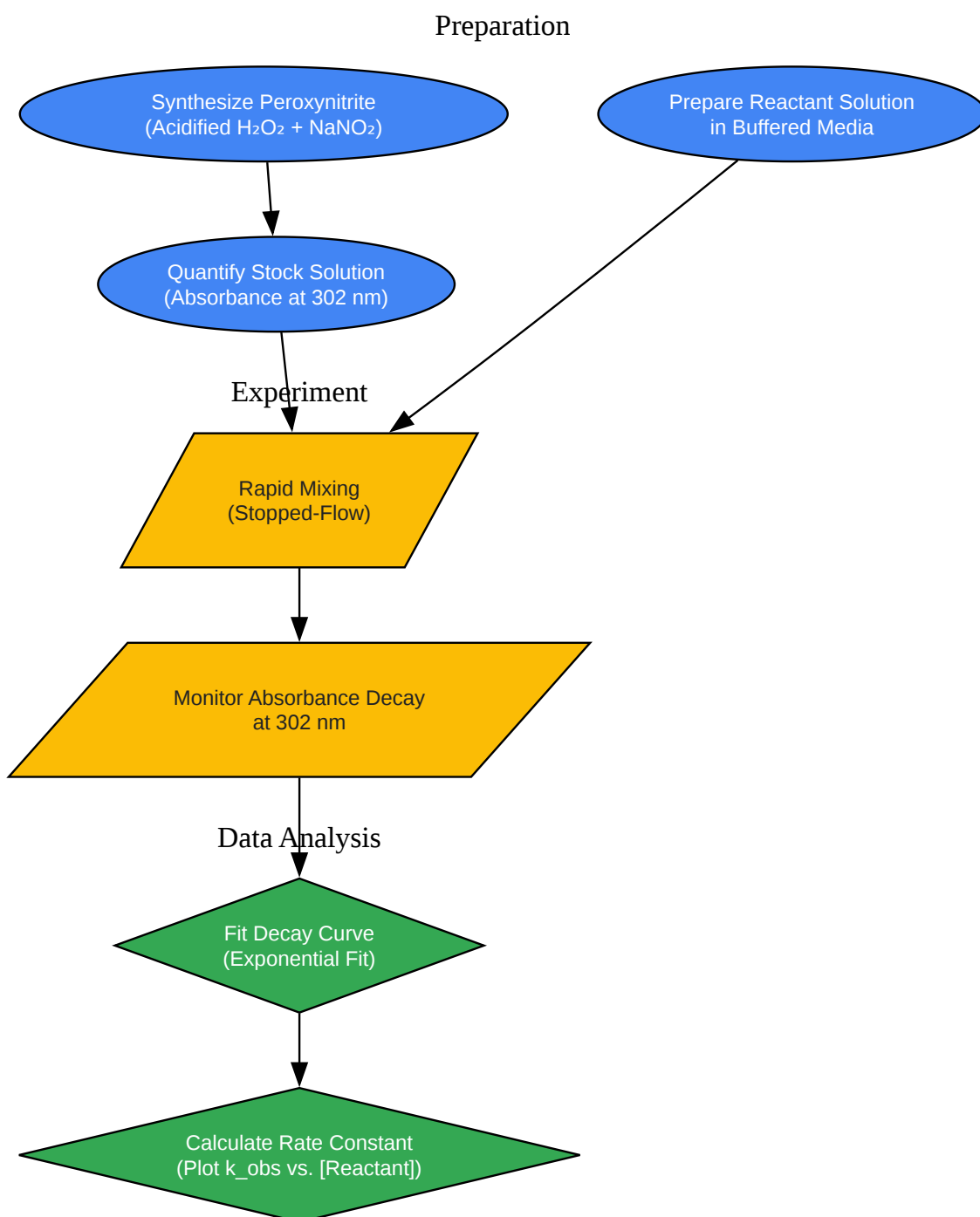
- Mixing chamber and observation cell.
- Data acquisition system.
- Procedure:
 - Prepare a fresh solution of peroxyxynitrite of known concentration in an alkaline buffer (e.g., 0.1 M NaOH).
 - Prepare a solution of the target molecule in the desired reaction buffer (e.g., phosphate buffer at a specific pH).
 - Load the peroxyxynitrite solution into one syringe and the reactant solution into the other.
 - Initiate the stopped-flow experiment to rapidly mix the two solutions.
 - Monitor the decay of the peroxyxynitrite absorbance at 302 nm over time.[\[1\]](#)
 - Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k_{obs}).
 - Repeat the experiment at various concentrations of the target molecule.
 - Plot k_{obs} versus the concentration of the target molecule. The slope of this plot will yield the second-order rate constant for the reaction.

Visualizations



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Caption: Decomposition pathways of **peroxynitrous acid** at physiological pH.



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Caption: Experimental workflow for kinetic analysis of peroxyxynitrite reactions.

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